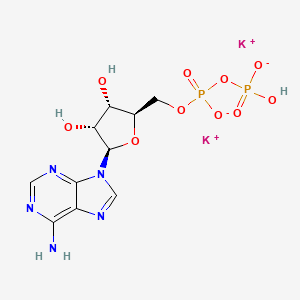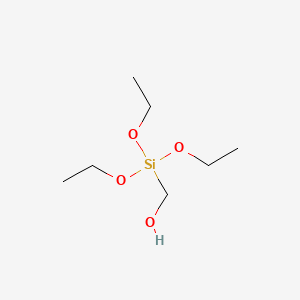![molecular formula C52H76N5O11PS B1149627 Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya CAS No. 198080-44-3](/img/structure/B1149627.png)
Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya
Übersicht
Beschreibung
Phosphoramidite for incorporation of Biotin with a triethylene glycol spacer internally or at the 5' end of an oligonucleotide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Facile Synthesis of Derivatives : One study demonstrates a facile and convenient synthesis of derivatives incorporating a thieno-[2,3-b]thiophene moiety, which is a structurally similar compound (Mabkhot et al., 2010).
- Formation of Complexes : Another research focuses on the formation of coordination polymers with bent bis(imidazole) ligands, indicating potential applications in material science (Hao et al., 2014).
Chemical Reactions and Properties
- Reactions with Copper(II) Chloride : A study discusses the reaction of a similar imidazole derivative with copper(II) chloride, leading to the formation of a new compound, highlighting its reactivity and potential applications in chemical synthesis (Yudina et al., 2011).
- Corrosion Inhibition : Research on imidazole derivatives, like the one mentioned, indicates their potential as corrosion inhibitors, suggesting applications in materials protection (Prashanth et al., 2021).
Catalytic Activity
- Hydrogen Production from Formic Acid : A study on ruthenium(II) complexes containing bis-imidazole methane-based ligands shows their efficiency in catalyzing hydrogen production from formic acid, suggesting applications in energy and catalysis (Patra et al., 2021).
Structural Analysis
- Molecular Structure Elucidation : Research focusing on molecular rearrangement of related compounds offers insights into the structural properties and potential transformations of these molecules (Klásek et al., 2007).
Antioxidant Activity
- Evaluation of Antioxidant Activity : A study examines derivatives for their antioxidant activity, which could have implications in pharmaceuticals and chemical industries (Lavanya et al., 2014).
Spectroscopy and Imaging
- Synthesis and Spectroscopic Studies : Various studies involve the synthesis and spectral characterization of related compounds, indicating their potential in imaging and spectroscopy applications (Mohammed, 2018).
Drug Delivery and Medical Imaging
- Development of Novel Reagents for Medical Imaging : Research on novel organoarsenicals with bifunctional reagents for spatially close thiols indicates potential applications in medical imaging and drug delivery systems (Moaddel et al., 1999).
Eigenschaften
IUPAC Name |
5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H76N5O11PS/c1-39(2)57(40(3)4)69(67-29-12-26-53)68-46(37-66-52(41-14-8-7-9-15-41,42-18-22-44(60-5)23-19-42)43-20-24-45(61-6)25-21-43)36-65-35-34-64-33-32-63-31-30-62-28-13-27-54-49(58)17-11-10-16-48-50-47(38-70-48)55-51(59)56-50/h7-9,14-15,18-25,39-40,46-48,50H,10-13,16-17,27-38H2,1-6H3,(H,54,58)(H2,55,56,59)/t46?,47-,48+,50-,69?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOFQGWLXUQCDS-CAXMNVQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(COCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(COCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@H]2[C@@H](CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76N5O11PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1010.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











